molecular formula C9H6F4O2 B1408198 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 1564713-64-9

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B1408198
CAS RN: 1564713-64-9
M. Wt: 222.14 g/mol
InChI Key: HOZSGAKRDRTJAB-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1564713-64-9 . It has a molecular weight of 222.14 . The IUPAC name for this compound is 3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde” is 1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 222.14 .

Scientific Research Applications

  • Anticancer Activity : Fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, have been shown to retain potent cell growth inhibitory properties, indicating potential applications in cancer treatment (Lawrence et al., 2003).

  • Synthesis of α-Fluoroacetonitriles : The treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST) has led to the preparation of α-fluorophenylacetonitriles, demonstrating a method for introducing fluorine into molecules, which is applicable in pharmaceuticals and material science (Letourneau & Mccarthy, 1985).

  • Direct ortho-C-H Imidation of Benzaldehydes : Research has shown that 2-Fluoro-5-(trifluoromethyl)aniline can assist in the Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This finding is important for the synthesis of compounds like quinazoline and fused isoindolinone (Wu et al., 2021).

  • Ortho C-H Methylation and Fluorination of Benzaldehydes : The use of orthanilic acids as transient directing groups has enabled Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This methodology has implications in the development of novel compounds in organic synthesis (Chen & Sorensen, 2018).

  • Synthesis of Fluorinated Microporous Polyaminals : Research has shown that fluorinated benzaldehydes can react with melamine to form microporous polyaminal networks. These networks have high CO2 adsorption capacities, indicating potential applications in environmental technology (Li, Zhang, & Wang, 2016).

  • Enzymatic Baeyer-Villiger Oxidation : Fluorobenzaldehydes have been oxidized enzymatically by 4-hydroxyacetophenone monooxygenase (HAPMO) to produce fluorophenyl formates. This process, which differs from chemical Baeyer-Villiger oxidation, has potential applications in green chemistry and biocatalysis (Moonen, Westphal, Rietjens, & Berkel, 2005).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZSGAKRDRTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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